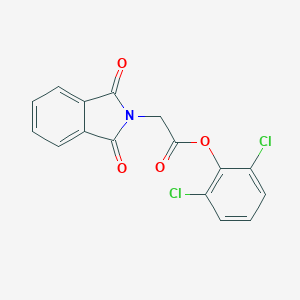
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves the reaction of isoindoline derivatives with acetic acid and 2,6-dichlorophenol. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. It could serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their ability to modulate specific biological targets, such as enzymes or receptors, and for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride Derivatives: Compounds with similar isoindoline structures.
Chlorophenyl Esters: Compounds with similar ester functional groups.
Uniqueness
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H9Cl2NO4 |
|---|---|
Molecular Weight |
350.1g/mol |
IUPAC Name |
(2,6-dichlorophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C16H9Cl2NO4/c17-11-6-3-7-12(18)14(11)23-13(20)8-19-15(21)9-4-1-2-5-10(9)16(19)22/h1-7H,8H2 |
InChI Key |
FHFKADCHHJMBRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)
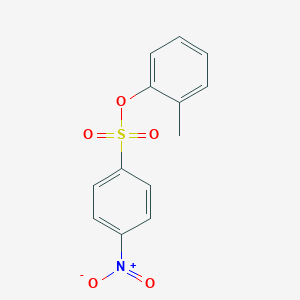
![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
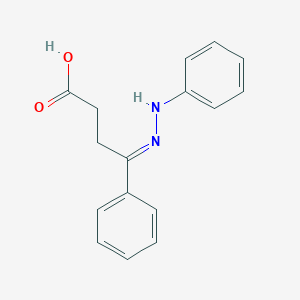
![S-ethyl 4-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]benzenesulfonothioate](/img/structure/B382080.png)
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
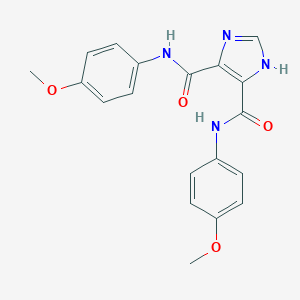
![2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE](/img/structure/B382083.png)
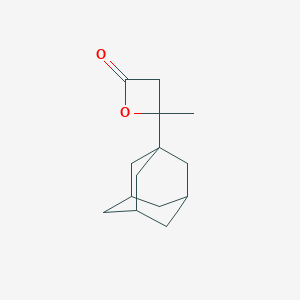
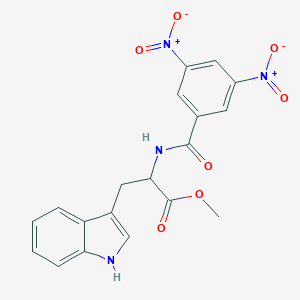
![5-bromo-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B382089.png)
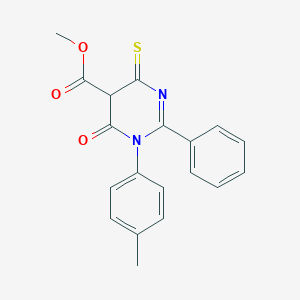
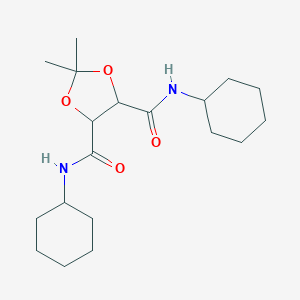
![4-[1,3-benzodioxol-5-yl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B382094.png)
